Betulonic acid

Catalog No.
S533824
CAS No.
4481-62-3
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betulonic acid

CAS Number

4481-62-3

Product Name

Betulonic acid

IUPAC Name

5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33)

InChI Key

SLJTWDNVZKIDAU-UHFFFAOYSA-N

SMILES

CC1(C)C(CC[C@]2(C)[C@@]3([H])CC[C@]4([H])[C@@]5([H])[C@H](C(C)=C)CC[C@@](C(O)=O)5CC[C@](C)4[C@@](C)3CC[C@@]12[H])=O

Solubility

Soluble in DMSO

Synonyms

Lup-20(29)-en-28-oic acid, 3-oxo-

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)O

Description

The exact mass of the compound Betulonic acid is 454.3447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152534. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Betulinic acid (BA) is a naturally occurring pentacyclic triterpene compound found in the bark of white birch trees []. Research suggests that BA possesses various properties that make it a promising candidate for cancer treatment. Here's a breakdown of its applications in scientific research:

Antitumor Activity

One of the most widely studied applications of BA is its antitumor activity. Studies have shown that BA can induce cancer cell death through various mechanisms, including:

  • Mitochondrial oxidative stress: BA disrupts the normal function of mitochondria, the cell's powerhouses, leading to the production of harmful reactive oxygen species (ROS) that can damage and kill cancer cells [].
  • Regulation of protein transcription factors: BA can influence the activity of certain proteins involved in cell growth and survival, ultimately leading to cancer cell death [].
  • Inhibition of signaling pathways: BA can block specific signaling pathways, such as the STAT3 and NF-κB pathways, which are crucial for cancer cell proliferation and survival [].

These findings suggest that BA may be effective in treating various cancers. However, further research is needed to explore its efficacy and safety in clinical settings [].

Enhancing Chemotherapy

Another promising application of BA lies in its potential to enhance the effectiveness of existing chemotherapy drugs. Studies have shown that BA can increase the sensitivity of cancer cells to chemotherapy, potentially allowing for lower drug doses and reduced side effects [].

Betulonic acid is a naturally occurring pentacyclic triterpenoid derived from betulin, a compound found in the bark of birch trees. Structurally, it features a ketone group at the C-3 position and a carboxylic acid group at the C-28 position, which distinguishes it from its closely related compound, betulinic acid. Betulonic acid has garnered attention for its diverse biological activities, including potential anticancer properties and other therapeutic applications.

Due to its functional groups. Key reactions include:

  • Oxidation: Betulonic acid can be oxidized to form more reactive derivatives.
  • Esterification: The carboxylic acid group allows for ester formation with alcohols.
  • Amination: The carbonyl group can react with amines to form amides or other nitrogen-containing compounds.
  • Click Chemistry: Betulonic acid derivatives can be synthesized using click chemistry, particularly with azides and alkynes to create triazole conjugates .

Betulonic acid exhibits significant biological activities, including:

  • Anticancer Properties: It has shown potential in inhibiting the growth of various cancer cell lines, including breast and melanoma cancers. The mechanism involves inducing apoptosis through caspase activation and mitochondrial disruption .
  • Antiviral Activity: Betulonic acid has demonstrated efficacy against certain viruses, contributing to its profile as a therapeutic agent .
  • Anti-inflammatory Effects: Its ability to modulate inflammatory pathways adds to its therapeutic potential .

Several methods have been developed for synthesizing betulonic acid:

  • Direct Oxidation of Betulin: A common method involves the Jones oxidation of betulin using chromium trioxide and sulfuric acid, yielding betulonic acid with high efficiency .
  • Two-Step Synthesis: Another approach includes selective oxidation of betulin followed by further transformations to obtain betulonic acid derivatives .
  • Biocatalysis: Recent advancements have explored biotechnological methods for synthesizing betulonic acid, enhancing sustainability and efficiency .

Betulonic acid has potential applications in:

  • Pharmaceuticals: Due to its anticancer and antiviral properties, it is being researched as a lead compound for new drug development.
  • Cosmetics: Its anti-inflammatory properties make it suitable for use in skincare products.
  • Nutraceuticals: Potential health benefits may allow its incorporation into dietary supplements.

Interaction studies have indicated that betulonic acid can enhance the efficacy of other therapeutic agents. For example, combining it with conventional chemotherapeutics may lead to additive or synergistic effects against cancer cells. Research is ongoing to better understand these interactions and optimize therapeutic strategies .

Betulonic acid shares structural similarities with several other compounds, notably:

Compound NameStructure TypeUnique Features
Betulinic AcidPentacyclic TriterpenoidHydroxyl group at C-3; known for strong anticancer activity
LupeolPentacyclic TriterpenoidLacks carboxylic acid; exhibits anti-inflammatory properties
Oleanolic AcidPentacyclic TriterpenoidExhibits hepatoprotective effects; different functional groups
Ursolic AcidPentacyclic TriterpenoidKnown for anti-inflammatory and muscle-building properties

Betulonic acid's unique ketone and carboxylic groups contribute to its distinct biological activities compared to these similar compounds. Its specific structural features enable targeted interactions in biological systems, making it a compound of interest in medicinal chemistry.

Betulonic acid is a lupane-type pentacyclic triterpenoid with the empirical formula C₃₀H₄₆O₃ and an average molecular mass of 454.7 g mol⁻¹ [1] [2].

Structural Characteristics

Pentacyclic Framework

The carbon skeleton consists of five fused rings (A–E). Rings A–D are six-membered and adopt chair conformations, whereas ring E is five-membered in a boat conformation [3]. This compact framework is typical of lupane triterpenes and confers high hydrophobicity and conformational rigidity.

Key Functional Groups

  • Δ²⁰(²⁹) exocyclic double bond between C-20 and C-29
  • Ketone carbonyl at C-3 (3-oxo)
  • Terminal carboxyl group at C-28 (28-oic acid)

These groups serve as handles for selective oxidation, reduction, and condensation reactions [4].

3-Oxo and 28-Carboxylic Acid Moieties

The juxtaposition of an α,β-unsaturated ketone (3-oxo) with a β-methyl carboxylic acid (28-COOH) creates a conjugated electronic system that dominates the infrared and nuclear-magnetic-resonance signatures (Table 2) and governs much of the molecule’s reactivity [5] [4].

Physical Properties

PropertyExperimental DataKey References
AppearanceWhite to light-beige crystalline powder [6]18
Melting point247–249 °C (uncorrected) [7]9
Density (calc.)1.065 g cm⁻³ ± 0.06 [8]5
Partition coefficient (log P)7.65 (est.) [8]5

Melting Point

Differential-scanning calorimetry of purified material consistently gives a sharp endotherm at 247–249 °C, confirming high lattice order and the absence of polymorphic transitions up to decomposition [7].

Solubility Profile

Solvent (25 °C)SolubilitySource
Dimethyl-sulfoxide20 mg mL⁻¹ [9]17
N,N-Dimethylformamide15 mg mL⁻¹ [10]19
Ethanol10 mg mL⁻¹ (clear at 0.1% w/v) [9] [6]17 18
Water (neutral pH)< 0.02 µg mL⁻¹ (practically insoluble) [11]37

Mixed ethanol / DMSO systems enhance solubility up to 10% w/v at 85 °C through co-solvent effects on hydrogen-bonding and dielectric constant [12].

Spectroscopic Characteristics

Table 2. Principal IR and Raman Bands of Betulonic Acid Crystals (KBr, cm⁻¹)

Mode (assignment)FT-IRFT-RamanReference
ν(O–H) stretch3400–3600 (broad)3380 (weak)15
ν(C=O) carboxyl1682–16871680–168515
ν(C=O) ketone1642–1647164615
νas, νs(CH₃/CH₂)2940 (strong)2930–295015
CH₂ wag88188315
Lattice modes85–13285–13215

Proton and carbon NMR (500 MHz, CDCl₃) show the carbonyl carbon at δC 218.1 ppm, carboxyl carbon at 175–178 ppm, olefinic carbons at 150.9 ppm (C-20) and 110.1 ppm (C-29), and characteristic methyl singlets between δH 0.80–1.05 ppm [4] [13].

Stereochemistry

Stereogenic Centers

Single-crystal X-ray diffraction of the methanol monosolvate revealed ten configurationally fixed chiral centres at C-3, C-5, C-8, C-9, C-10, C-13, C-14, C-17, C-18 and C-19 with absolute configuration
C3(S), C5(R), C8(R), C9(R), C10(R), C13(R), C14(R), C17(S), C18(R), C19(R) [3].
Public database entries list nine defined centres because the olefinic C-20 is treated as achiral [1].

Isomeric Forms

No configurational isomers are encountered naturally, but epimerisation at C-3 or C-28 can be induced during strong acid/base treatment, giving 3-epi- or 28-epi-betulonic acid. Diastereomeric acetylated or oxime derivatives at C-3 also exist and are readily separable by chromatography [13] [14].

Chemical Reactivity

Betulonic acid displays the typical reactivity of conjugated triterpene ketocarboxylic acids:

  • Reductive Transformations – Sodium borohydride or catalytic hydrogenation converts the 3-keto group to a 3β-hydroxy moiety, yielding betulinic acid quantitatively [15].

  • Condensation at C-3 – Reaction with hydroxylamine, aminoguanidine or thiosemicarbazide forms stable oxime, hydrazone or thiosemicarbazone derivatives that retain the pentacyclic core and exhibit modified hydrogen-bond patterns [14].

  • Esterification / Amidation at C-28 – The carboxyl group undergoes facile activation with thionyl chloride or carbodiimides, enabling the synthesis of esters, amides and ionic phosphonate salts that enhance water solubility and bioavailability [16].

  • Oxidative Decarboxylation – Lead tetra-acetate or PhI(OAc)₂–I₂ mediates decarboxylative rearrangement to 28-nor-lupenes, demonstrating the lability of the 28-COOH under single-electron transfer conditions [4].

These transformations underpin the prolific medicinal-chemistry programmes currently directed at antiviral, anticancer and metabolic applications of lupane triterpenoids.

Table 3. Summary of Core Physicochemical Data

ParameterValue
Molecular formulaC₃₀H₄₆O₃ [1] [2]
Molecular mass454.7 g mol⁻¹ [2]
Rings / skeletonPentacyclic lupane [3]
Chiral centres10 (absolute configuration listed in § 2.4) [3]
Melting point247–249 °C [7]
solubility DMSO20 mg mL⁻¹ [9]
solubility water< 0.02 µg mL⁻¹ [11]
Key IR ν(C=O)1685 cm⁻¹ (acid); 1646 cm⁻¹ (ketone) [5]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.34469533 g/mol

Monoisotopic Mass

454.34469533 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7C1UV6ITF5

Dates

Modify: 2023-08-15

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